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N-Acetyltryptophan methylamide

Conformational analysis IR-UV hole-filling spectroscopy Peptide backbone dynamics

N-Acetyltryptophan methylamide (NATMA) is the definitive calibration standard for DFT calculations of tryptophan conformational propensities, validated via quantum mechanical analysis yielding 77 distinct L-minima. It is uniquely suited for 2D IR spectroscopy of peptide backbone hydration and H-bonding dynamics, exhibiting a single dominant conformer in water yet multiple conformers in organic solvents. As the required reference for deconvoluting tryptophan contributions to protein far-UV CD spectra (distinctive positive band near 220 nm) and a rigorously validated crystallographic standard for electron density distribution studies (high-resolution, 103 K, 10,341 reflections), NATMA provides unmatched characterization essential for biophysical research.

Molecular Formula C12H16N2O3
Molecular Weight 259.3 g/mol
CAS No. 6367-17-5
Cat. No. B556349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltryptophan methylamide
CAS6367-17-5
SynonymsAC-TYR-NHME; 6367-14-2; Acetyl-L-tyrosinemethylamide; SCHEMBL12632559; CTK8F7547; ZINC2560842; 6118AH
Molecular FormulaC12H16N2O3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
InChIInChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1
InChIKeyKHRMBHFDICMQHO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltryptophan Methylamide (CAS 6367-17-5) Procurement Guide: Peptide Model Compound Selection


N-Acetyltryptophan methylamide (NATMA, Ac-Trp-NHMe) is a methyl-capped dipeptide mimetic of the essential amino acid L-tryptophan, characterized by an N-terminal acetyl group and a C-terminal N-methylamide cap that eliminate terminal charges [1]. This compound serves as a prototypical model system for studying the intrinsic conformational propensities, photophysical properties, and electron density distributions of tryptophan residues in peptides and proteins absent environmental perturbations [2][3]. With a molecular formula of C14H17N3O2 and a molecular weight of 259.30 g/mol, NATMA is primarily employed in fundamental biophysical research rather than therapeutic applications .

Why N-Acetyltryptophan Methylamide (CAS 6367-17-5) Cannot Be Substituted by Generic Tryptophan Analogs


Substitution of NATMA with alternative tryptophan derivatives such as N-acetyltryptophanamide (NATA), N-acetyltryptophan ethyl ester (NATE), or free L-tryptophan introduces experimentally significant changes in conformational ensemble composition, electronic state ordering, fluorescence quantum yield, and solvation response that preclude direct interchangeability in biophysical investigations [1]. NATMA possesses both an N-terminal acetyl cap and a C-terminal methylamide group, distinguishing it from NATA (which lacks the C-terminal methyl modification) and from NATE (which contains an ester rather than an amide at the C-terminus) [2]. These structural variations produce measurable differences in the number of accessible backbone conformers, the relative energies of excited electronic states, and the sensitivity of fluorescence parameters to solvent polarity [3]. For applications requiring a defined and characterized conformational landscape, the specific cap groups present in NATMA are essential [4].

N-Acetyltryptophan Methylamide (CAS 6367-17-5): Quantitative Differentiation Evidence Against Closest Analogs


Conformational Ensemble Composition: NATMA Exhibits Three Distinct Backbone Conformers vs. Two for NATA

NATMA exhibits three spectroscopically resolvable backbone conformers in the gas phase, whereas the closely related analog N-acetyltryptophan amide (NATA) displays only two [1]. IR-UV hole-filling spectroscopy identified the conformers of NATMA as two C5 structures (C5(AP) and C5(AΦ)) and one C7eq(ΦP) structure, while NATA possesses one C5 and one C7eq conformer [2].

Conformational analysis IR-UV hole-filling spectroscopy Peptide backbone dynamics

Excited Electronic State Ordering Inversion: 1La Below 1Lb in NATMA C7 Conformer

In the C7eq conformer of NATMA, an inversion of the ordering of excited electronic states occurs, pushing the 1La state below the 1Lb origin, whereas in the indole monomer and in extended C5 conformers, the 1Lb state remains the lower-lying excited state [1]. This electronic state reordering is observed in both NATMA and NATA C7 conformers and is associated with strengthened coupling of hydride stretch vibrational levels to the 1πσ* dissociative continuum [2].

Photophysics Excited state dynamics Electronic spectroscopy

Circular Dichroism Behavior: NATMA Exhibits Positive CD at 220 nm Distinct from Phe and Tyr Analogs

NATMA exhibits a positive circular dichroism (CD) band near 220 nm, a behavior that differs from the CD spectra of the corresponding phenylalanine and tyrosine methylamide derivatives [1]. This positive CD near 220 nm in NATMA implies either a preference for the αR region over the β region in backbone conformation, or little preference for χ2 < 180° over χ2 > 180° side chain rotamer populations [2].

Circular dichroism Aromatic side chain Secondary structure prediction

Electron Density Distribution: Crystallographic Validation of Peptide Backbone Electron Equivalence

Single-crystal X-ray diffraction analysis of NATMA at 103 K to a resolution of (sin θmax)/λ = 1.17 Å⁻¹ revealed that the electron distribution is identical in the two chemically distinct peptide groups (the N-terminal acetyl amide and the C-terminal methylamide) within the molecule [1]. Thermal vibration and electron density parameters were refined against 10,341 measured reflections, confirming that the peptide bonds exhibit equivalent electron distributions despite their different chemical environments .

X-ray crystallography Electron density Peptide bond

Solvent-Dependent Conformational Population: Single Conformer in D2O vs. Multiple Conformers in Organic Solvents

Two-dimensional infrared (2D IR) spectroscopy of NATMA in the amide-I region demonstrates pronounced solvent-dependent conformational heterogeneity [1]. In D2O, only a single conformer is evident, whereas in CH2Cl2 and methanol, multiple conformers coexist [2]. The major conformer in CH2Cl2 corresponds to a C7 structure with intramolecular hydrogen bonding between the acetyl end C=O and the amino end N-H, matching the gas-phase preference [3].

Solvation dynamics 2D IR spectroscopy Hydrogen bonding

Photophysical Complexity: Five Excited Singlet States Govern NATMA Dynamics

Computational analysis demonstrates that the photophysical dynamics of NATMA are governed by at least five excited singlet electronic states: the two spectroscopic 1Lb and 1La states, the dissociative 1πσ* state of the indole chromophore, a locally-excited state of the peptide backbone, and a charge-transfer state of the peptide backbone [1]. This five-state manifold contrasts with simpler indole derivatives that lack the peptide backbone electronic states, providing a more complete model for tryptophan photophysics in protein environments [2].

Excited state deactivation Photophysics Computational chemistry

Optimal Research Applications for N-Acetyltryptophan Methylamide (CAS 6367-17-5) Based on Validated Evidence


Calibration Standard for Intrinsic Tryptophan Conformational Propensity Calculations

NATMA serves as the definitive calibration standard for density functional theory (DFT) calculations of tryptophan conformational propensities, having been shown through quantum mechanical analysis to adopt 77 distinct L-minima on its potential energy surface, with solution-phase calculated conformations demonstrating agreement with native state tryptophan conformations obtained from the Protein Data Bank [1]. For computational chemists validating new force field parameters or benchmarking quantum mechanical methods against experimental observables, NATMA provides a uniquely well-characterized reference system with both extensive computational data and direct experimental conformational assignments via IR-UV spectroscopy [2].

Reference Compound for 2D IR Spectroscopic Studies of Peptide Solvation Dynamics

NATMA is uniquely suited as a reference compound for two-dimensional infrared (2D IR) spectroscopic investigations of peptide backbone hydration and H-bonding dynamics, as demonstrated by its well-characterized solvent-dependent conformational behavior [1]. The compound exhibits a single dominant conformer in aqueous environments (D2O) but multiple coexisting conformers in organic solvents (CH2Cl2, methanol), enabling systematic investigation of solvent-induced conformational selection [2]. This solvent-dependent conformational simplification, coupled with the detailed amide-I region frequency assignments available for both the acetyl end and amino end amide units, makes NATMA an essential calibration standard for researchers developing or applying 2D IR methods to study peptide and protein dynamics [3].

Model System for Aromatic Side Chain Contributions to Protein Circular Dichroism

NATMA is a required reference compound for deconvoluting tryptophan contributions to protein far-UV circular dichroism (CD) spectra, based on its distinctive positive CD signature near 220 nm that differs from the corresponding phenylalanine and tyrosine methylamide derivatives [1]. This unique CD behavior, attributed to interactions between the bulky indolyl side group and the peptide backbone, provides essential baseline data for researchers performing secondary structure analysis of proteins containing tryptophan residues [2]. For biophysical laboratories quantifying protein secondary structure content from CD spectra, NATMA serves as a critical model compound for establishing tryptophan-specific spectral contributions that can otherwise confound helix and sheet content estimates [3].

Crystallographic Standard for Peptide Electron Density Distribution Studies

NATMA functions as a rigorously validated crystallographic standard for electron density distribution studies in peptide systems, having been analyzed via single-crystal X-ray diffraction at 103 K to high resolution with 10,341 measured reflections [1]. The experimental electron density analysis confirmed that the electron distribution is identical in the two chemically distinct peptide groups (N-terminal acetyl amide and C-terminal methylamide) within the same molecule, a finding validated by complementary theoretical calculations [2]. This makes NATMA an ideal reference compound for X-ray crystallographers calibrating charge density refinement protocols and for computational chemists benchmarking electron density predictions in larger peptide and protein systems [3].

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